molecular formula C13H16N2O2 B14577579 1-Cyclopentene-1-carboxylic acid, 2-(3-pyridinylamino)-, ethyl ester CAS No. 61319-84-4

1-Cyclopentene-1-carboxylic acid, 2-(3-pyridinylamino)-, ethyl ester

Cat. No.: B14577579
CAS No.: 61319-84-4
M. Wt: 232.28 g/mol
InChI Key: UPLXYSULQQZWRK-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-carboxylic acid, 2-(3-pyridinylamino)-, ethyl ester is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.282 g/mol . This compound is known for its unique structure, which combines a cyclopentene ring with a pyridine moiety, linked through an amino group and an ethyl ester functional group.

Preparation Methods

The synthesis of 1-Cyclopentene-1-carboxylic acid, 2-(3-pyridinylamino)-, ethyl ester typically involves the reaction of 3-hydroxypicolinic acid with acetylketene precursors such as 2,2,4-trimethyldioxin-4-one, ethyl acetoacetate, or ethyl 2-cyclopentaneonecarboxylate. This reaction proceeds through the formation of 3-O-acylated 3-hydroxypicolinic acids, which subsequently undergo decarboxylation to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Cyclopentene-1-carboxylic acid, 2-(3-pyridinylamino)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopentene-1-carboxylic acid, 2-(3-pyridinylamino)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 2-(3-pyridinylamino)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-Cyclopentene-1-carboxylic acid, 2-(3-pyridinylamino)-, ethyl ester include:

    1-Cyclopentene-1-carboxylic acid, 2-(3-pyridinylamino)-, methyl ester: Differing only by the ester group, this compound may exhibit similar but distinct properties.

    1-Cyclopentene-1-carboxylic acid, 2-(3-pyridinylamino)-, propyl ester: The longer ester chain can influence the compound’s reactivity and solubility.

    2-(3-Pyridinylamino)-1-cyclopentene-1-carboxylic acid: Lacking the ester group, this compound has different chemical and biological properties.

Properties

CAS No.

61319-84-4

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

ethyl 2-(pyridin-3-ylamino)cyclopentene-1-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-2-17-13(16)11-6-3-7-12(11)15-10-5-4-8-14-9-10/h4-5,8-9,15H,2-3,6-7H2,1H3

InChI Key

UPLXYSULQQZWRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCC1)NC2=CN=CC=C2

Origin of Product

United States

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